molecular formula C18H15F2NO4S3 B2745674 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896346-49-9

4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2745674
CAS No.: 896346-49-9
M. Wt: 443.5
InChI Key: VZVFHQHMQXOHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a fluorinated sulfonamide derivative featuring a thiophene moiety and dual sulfonyl groups. Its structure includes a central ethyl linker substituted with a 4-fluorobenzenesulfonyl group and a thiophen-2-yl group, while the sulfonamide nitrogen is attached to a 4-fluorophenyl ring.

Properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4S3/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVFHQHMQXOHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and sulfonyl groups can enhance its binding affinity and specificity towards certain enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Heterocyclic Variations

  • Thiophene vs. Furan/Tetrahydro-2H-Pyran: The compound 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide () replaces the ethyl sulfonyl group with a tetrahydro-2H-pyran ring. 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide () substitutes thiophene with furan. The oxygen atom in furan reduces electron-richness compared to sulfur in thiophene, which may decrease π-π stacking interactions in biological systems .

Fluorine Positioning and Trifluoromethyl Groups

  • 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide () introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability. The target compound lacks this group, suggesting differences in membrane permeability and pharmacokinetics .
  • N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide () replaces one sulfonyl group with a methoxy-methylbenzene moiety. This substitution reduces the molecule’s symmetry and may alter its binding affinity to targets like carbonic anhydrases .

Pharmacological Implications

  • Dual α2A/5-HT7 Receptor Antagonists : Compounds like 4-fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide () demonstrate the role of fluorinated sulfonamides in neuropharmacology. The target compound’s thiophene group may offer unique binding interactions compared to dihydrobenzofuran-containing analogues .
  • Antiparasitic Activity : Fluorine and sulfonamide groups in 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide () highlight the importance of electronegative substituents. The target compound’s lack of a benzoxaborole ring may limit its antiparasitic utility but enhance selectivity for other targets .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Unique Features Reference ID
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide C₁₉H₁₆F₂N₂O₄S₃ 494.53 Dual 4-fluorophenyl, thiophen-2-yl High symmetry, sulfur-rich Target
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide C₁₇H₁₈FNO₃S₂ 399.45 Tetrahydro-2H-pyran, thiophene Increased steric bulk
4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide C₁₉H₁₆F₄N₂O₂S₂ 444.47 Trifluoromethyl, thiazole Enhanced lipophilicity
4-fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide C₂₄H₂₈FN₂O₄S 476.56 Dihydrobenzofuran, piperidine Neuroreceptor targeting

Biological Activity

4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes fluorine, thiophene, and sulfonamide moieties, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Sulfonamides are known to compete with para-aminobenzoic acid (PABA) in bacterial folic acid synthesis, which is crucial for bacterial growth and proliferation. The fluorine substituents may enhance the lipophilicity and bioavailability of the compound, allowing for better cellular penetration.

Antimicrobial Properties

Several studies have indicated that sulfonamide compounds exhibit antimicrobial activity against a range of bacteria. The mechanism involves inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. Research has shown that derivatives of sulfonamides can demonstrate varying degrees of antibacterial efficacy, depending on their structural modifications.

Compound Target Activity
4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamideDihydropteroate synthaseModerate inhibition
Other sulfonamidesVarious bacteriaBroad-spectrum activity

Anti-inflammatory Effects

Beyond antimicrobial properties, sulfonamide derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses. Preliminary studies suggest that the target pathways may involve inhibition of NF-kB signaling.

Study 1: Antibacterial Efficacy

In a comparative study involving various sulfonamide derivatives, 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide was evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antibacterial agent.

Study 2: In Vivo Anti-inflammatory Activity

A separate study assessed the anti-inflammatory effects of this compound in a murine model of induced inflammation. Results demonstrated significant reductions in swelling and inflammatory markers in treated groups compared to controls, suggesting therapeutic potential in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.